KadcoccinicacidI
Description
Kadcoccinic Acid I is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Tujia ethnomedicine for its antioxidant and cytotoxic properties . Structurally, it belongs to the kadcoccinic acids (A–J), a series of triterpenoids characterized by a lanostane backbone modified with hydroxyl, carbonyl, and/or lactone groups. The compound’s structure includes a 6/6/6/5-fused tetracyclic core, with stereochemical assignments confirmed via X-ray crystallography and ROESY data . Kadcoccinic Acid I has attracted attention for its bioactivity, particularly in cytotoxicity assays against cancer cell lines, though its mechanism remains under investigation .
The first total synthesis of its trimethyl ester derivative was achieved via a gold(I)-catalyzed cyclization of an enynyl acetate, enabling efficient construction of the cyclopentenone scaffold critical to its structural framework . This synthesis highlighted the stereochemical sensitivity of its enynyl acetate precursor, which dictates regioisomeric outcomes during cyclization .
Properties
Molecular Formula |
C31H46O5 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(2R,4bR,5R,7S,8S,9aR)-8-(2-carboxyethyl)-9a-methoxy-5,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4a,4b,5,6,7-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H46O5/c1-18(2)25-16-21(5)28-24-13-12-23(19(3)10-9-11-20(4)29(34)35)22(6)31(24,36-8)17-26(28)30(25,7)15-14-27(32)33/h11,17,19,21,23-25,28H,1,6,9-10,12-16H2,2-5,7-8H3,(H,32,33)(H,34,35)/b20-11-/t19-,21-,23-,24?,25+,28-,30+,31-/m1/s1 |
InChI Key |
WTZDVJDJXXEZBD-CKMNHEDWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@](C2=C[C@@]3(C([C@@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)OC)(C)CCC(=O)O)C(=C)C |
Canonical SMILES |
CC1CC(C(C2=CC3(C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)OC)(C)CCC(=O)O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of KadcoccinicacidI involves the extraction and isolation from the stems of Kadsura coccinea. The synthetic route to this compound includes several key steps:
Chemical Reactions Analysis
KadcoccinicacidI undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KadcoccinicacidI has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of KadcoccinicacidI involves its interaction with specific molecular targets and pathways:
Anti-HIV Activity: This compound inhibits the replication of HIV by targeting viral enzymes and interfering with viral entry into host cells.
Anti-Tumor Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Structural Analogues in the Kadcoccinic Acid Family
Kadcoccinic Acid I is part of a broader family of lanostane triterpenoids (Table 1). Key structural distinctions include:
Table 1: Structural Features of Kadcoccinic Acids and Related Compounds
Key Observations :
- Backbone Diversity: Kadcoccinones (e.g., Kadcoccinone C) exhibit a 6/6/6/6 tetracyclic system, contrasting with the 6/6/6/5 framework of kadcoccinic acids .
- Functional Group Variations : Kadcoccinic Acid D contains a γ-lactone ring at C-23, absent in Kadcoccinic Acid I, which instead features a free carboxylic acid at C-28 .
- Stereochemical Complexity : Coccinic Acid and Kadcoccinic Acid A share hydroxylation at C-2α and C-3β but differ in oxidation states (C-3 keto vs. hydroxyl groups) .
Bioactivity and Distribution in Plant Tissues
Table 2: Bioactivity and Tissue Distribution of Kadcoccinic Acid I and Analogues
Key Findings :
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